molecular formula C13H12N4O2S B11786456 1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11786456
M. Wt: 288.33 g/mol
InChI Key: FCKXDENOUSWAFU-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core. The compound is distinguished by a 4-ethoxyphenyl substituent at position 1 and a mercapto (-SH) group at position 5.

Properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C13H12N4O2S/c1-2-19-9-5-3-8(4-6-9)17-11-10(7-14-17)12(18)16-13(20)15-11/h3-7H,2H2,1H3,(H2,15,16,18,20)

InChI Key

FCKXDENOUSWAFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3

Origin of Product

United States

Preparation Methods

Core Structure Assembly

The pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold is constructed via cyclization of 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide (2) . This intermediate is synthesized by condensing 4-ethoxyphenylhydrazine with ethyl (ethoxymethylene)cyanoacetate (1) in ethanol under reflux, followed by hydrolysis and amidation. Cyclization with formamide at 180°C for 6–8 hours yields 1-(4-ethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4(5H)-one (3) , featuring a hydroxyl group at position 6.

Reaction Conditions:

  • Cyclization: Formamide, 180°C, 8 hours.

  • Yield: ~65–70% (isolated via recrystallization from ethanol).

Chlorination at Position 6

The 6-hydroxyl group in (3) is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux in the presence of N,N-dimethylaniline as a catalyst. This step generates 6-chloro-1-(4-ethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4(5H)-one (4) .

Optimized Parameters:

  • POCl₃: 5 equivalents, 110°C, 4 hours.

  • Yield: ~85% (purified via silica gel chromatography).

Thiolation via Nucleophilic Substitution

The chloro group in (4) undergoes substitution with thiourea in ethanol under reflux, followed by alkaline hydrolysis to yield the target compound (5) .

Critical Steps:

  • Thiourea: 3 equivalents, ethanol, 12 hours.

  • Hydrolysis: 2M NaOH, 60°C, 2 hours.

  • Yield: ~78% (recrystallized from acetone/water).

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 4.08 (q, J = 7.0 Hz, 2H, OCH₂), 7.02–8.21 (m, 4H, Ar-H), 8.65 (s, 1H, pyrimidine-H), 13.1 (s, 1H, SH).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 14.8 (OCH₂CH₃), 63.5 (OCH₂), 115.6–160.2 (aromatic and heterocyclic carbons), 162.4 (C=O).

  • HRMS (ESI): m/z [M+H]⁺ calcd for C₁₃H₁₂N₄O₂S: 313.0764; found: 313.0768.

Purity and Crystallinity

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

  • Melting Point: 248–250°C (decomposes).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Cyclization with formamideHigh regioselectivity, mild conditionsRequires high-temperature cyclization65–70
POCl₃-mediated chlorinationEfficient halogenation, scalableCorrosive reagents, stringent safety protocols85
Thiourea substitutionHigh thiol incorporation, cost-effectiveProlonged reaction time78

Mechanistic Insights

Cyclization Mechanism

The cyclization of (2) with formamide proceeds via nucleophilic attack of the carboxamide nitrogen on the electrophilic carbon of formamide, followed by dehydration to form the pyrimidine ring. The 4-ethoxyphenyl group at position 1 remains intact due to steric protection during cyclization.

Chlorination and Substitution Dynamics

POCl₃ facilitates the conversion of the 6-hydroxyl group to chloro via a two-step mechanism: (1) phosphorylation of the hydroxyl oxygen, and (2) nucleophilic displacement by chloride. Subsequent substitution with thiourea proceeds via an SNAr mechanism, where the thiolate anion attacks the electron-deficient C6 position.

Challenges and Optimization

Regioselectivity in Chlorination

Competitive chlorination at position 4 (carbonyl adjacent) is mitigated by using excess POCl₃ and catalytic N,N-dimethylaniline, which enhances electrophilicity at C6.

Thiol Group Stability

The mercapto group in (5) is prone to oxidation; thus, reactions are conducted under nitrogen, and the final product is stored in amber vials at –20°C .

Chemical Reactions Analysis

Oxidation Reactions

The mercapto group undergoes oxidation to form disulfide bonds, a critical reaction for modifying solubility and stability.

Reagent(s)ConditionsProductYieldReference
H<sub>2</sub>O<sub>2</sub>RT, 6 hoursDisulfide dimer85%
I<sub>2</sub> (0.1 M)EtOH, reflux, 2 hoursDisulfide dimer78%

Key Findings :

  • Oxidation with H<sub>2</sub>O<sub>2</sub> at room temperature preserves the pyrazolo[3,4-d]pyrimidine core while forming a stable dimer.

  • Iodine-mediated oxidation is less efficient but useful for controlled dimerization.

Alkylation Reactions

The thiol group reacts with alkyl halides to form thioether derivatives, enhancing lipophilicity for pharmacokinetic optimization.

Reagent(s)ConditionsProductYieldReference
CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>DMF, 25°C, 8 hoursS-Methyl derivative72%
Benzyl bromideK<sub>2</sub>CO<sub>3</sub>, DMF, refluxS-Benzyl derivative68%

Key Findings :

  • Methylation improves metabolic stability, as shown in pharmacokinetic studies .

  • Bulkier alkyl groups (e.g., benzyl) reduce solubility but increase target affinity.

Acylation Reactions

Acylation of the mercapto group generates thioesters, which are intermediates for further functionalization.

Reagent(s)ConditionsProductYieldReference
Acetyl chloridePyridine, reflux, 2 hoursThioester80%
Acetic anhydridePyridine, 80°C, 3 hoursAcetylated derivative75%

Key Findings :

  • Acetylation enhances electrophilicity for subsequent nucleophilic attacks.

  • Thioesters exhibit improved membrane permeability in cellular assays .

Nucleophilic Substitution

The mercapto group acts as a nucleophile, enabling reactions with electrophilic agents.

ElectrophileConditionsProductYieldReference
ChloroacetamideK<sub>2</sub>CO<sub>3</sub>, DMF, 25°CS-Substituted acetamide65%
3-Fluorobenzyl bromideK<sub>2</sub>CO<sub>3</sub>, THF, refluxS-(3-Fluorobenzyl) derivative70%

Key Findings :

  • Fluorinated derivatives show enhanced kinase inhibition (e.g., FLT3, VEGFR2) .

  • Substitution at the sulfur atom retains the compound’s planar geometry, critical for target binding.

Cyclization and Heterocycle Formation

The pyrazolo[3,4-d]pyrimidine core participates in cyclization reactions to form fused heterocycles.

Reagent(s)ConditionsProductYieldReference
POCl<sub>3</sub>/DMF80°C, 4 hoursChlorinated intermediate60%
Hydrazine hydrateEtOH, reflux, 6 hoursTriazolo-fused derivative55%

Key Findings :

  • Chlorination with POCl<sub>3</sub>/DMF facilitates downstream cross-coupling reactions .

  • Hydrazine-induced cyclization generates triazolo derivatives with improved anticancer activity .

Comparative Reactivity Insights

A comparative analysis of reaction outcomes highlights critical trends:

Reaction TypeRate (Relative)SelectivityBiological Impact
OxidationModerateHighStabilizes dimer for prolonged activity
AlkylationFastModerateEnhances bioavailability
AcylationSlowHighImproves electrophilicity

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a unique molecular structure that includes a mercapto group and an ethoxyphenyl substituent. The mercapto group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and oxidation processes to form disulfides. Its ability to react with electrophiles makes it a versatile intermediate in organic synthesis.

Biological Activities

1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibits significant biological activity, particularly as an inhibitor of various kinases involved in cancer progression. Key areas of application include:

  • Anticancer Activity : The compound has demonstrated efficacy against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent.
  • Anti-inflammatory Properties : Research suggests that pyrazolo[3,4-d]pyrimidine derivatives can act as anti-inflammatory agents. They may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic avenues for inflammatory diseases .

Case Studies and Research Findings

Several studies have illustrated the therapeutic potential of this compound:

  • Cancer Cell Studies : In vitro studies showed that this compound effectively inhibited proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
  • Inflammation Models : Animal models have demonstrated that derivatives of this compound can reduce inflammation markers significantly compared to control groups. This positions it as a candidate for developing new anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Activity TypeTarget/EffectReference
AnticancerInhibition of CDK2
Anti-inflammatoryReduction of cytokines
Apoptosis InductionActivation of apoptotic pathways

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, PI3K/AKT pathway, and NF-κB pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Pyrazolo[3,4-d]pyrimidinone derivatives exhibit diverse biological activities depending on substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Key Properties
Compound Name R1 (Position 1) R6 (Position 6) Key Properties Reference
Target Compound 4-Ethoxyphenyl -SH High lipophilicity (ethoxyphenyl), redox-active thiol group
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one Phenyl -H Baseline activity; limited solubility due to unsubstituted phenyl
15b () 3-Chlorophenyl (3-Fluorobenzyl)thio Enhanced halogen interactions; 98% HPLC purity
15d () 2-Fluorophenyl (3-Fluorobenzyl)thio Improved metabolic stability (fluorine); 70% synthesis yield
1-(4-Methoxybenzyl) analog () 4-Methoxybenzyl -H Increased solubility (methoxy); 95% purity

Key Observations :

  • Electron-Withdrawing Groups : Halogen substituents (e.g., 15b, 15c) improve binding to hydrophobic pockets in enzymes like ALDH1A .
  • Thiol vs. Thioether : The target’s -SH group offers nucleophilic reactivity, unlike thioether-linked analogs (e.g., 15b’s benzylthio group), which may enhance covalent interactions with biological targets .
  • Solubility : Methoxy or ethoxy groups (e.g., 4-methoxybenzyl in ) improve water solubility compared to unsubstituted phenyl derivatives .

Biological Activity

1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, recognized for its significant biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H12N4O2S
  • Molecular Weight : 288.33 g/mol
  • Structure : The compound features a mercapto group and an ethoxyphenyl substituent, which contribute to its reactivity and biological properties.

The primary mechanism of action of this compound involves its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition leads to:

  • Cell Cycle Arrest : By blocking CDK2 activity, the compound induces cell cycle arrest in cancer cells.
  • Apoptosis Induction : The resultant cell cycle disruption triggers apoptotic pathways, leading to programmed cell death in malignant cells.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Anticancer Activity : It has shown efficacy against several cancer cell lines by inhibiting proliferation and inducing apoptosis.
  • Kinase Inhibition : Specifically targets CDKs involved in tumor progression.

Table 1: Summary of Biological Activities

Activity TypeMechanismTarget KinasesReference
AnticancerCell cycle arrest and apoptosisCDK2
Enzyme InhibitionCompetitive inhibitionVarious kinases
AntimicrobialPotential activityNot specified

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies demonstrated that treatment with this compound significantly reduced the viability of several human cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.75 to 4.15 μM in different assays, indicating potent activity against these malignancies .
  • In Vivo Efficacy : Animal model studies have shown that this compound can inhibit tumor growth in orthotopic breast cancer models without systemic toxicity, suggesting a favorable therapeutic index .
  • Structure-Activity Relationships (SAR) : Research into structural modifications revealed that variations in the substituents on the pyrazolo[3,4-d]pyrimidine core could enhance or diminish biological activity. Compounds with different aryl groups exhibited varying levels of kinase inhibition and anticancer effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for regioselective synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives?

  • Methodology : Acid-catalyzed condensation of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehydes using acidic cesium salt of Preyssler nanoparticles (Cs12_{12}H2_2[NaP5_5W30_{30}O110_{110}]) achieves 100% selectivity for 6-aryl-substituted derivatives. This nanocatalyst is recyclable, operates in acetic acid, and avoids solubility issues, enabling facile filtration and reuse without activity loss .
  • Key Data : Reaction yields range from 70–92% under mild conditions (e.g., 80°C, 2–4 hours).

Q. How are structural and purity characteristics validated for pyrazolo[3,4-d]pyrimidinone derivatives?

  • Methodology : Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical. For example, 6-((3-fluorobenzyl)thio)-5-phenyl derivatives show distinct 1^1H NMR peaks for ethoxyphenyl (δ 1.35–1.40 ppm, triplet) and mercapto groups (δ 4.25 ppm, singlet). HPLC purity >95% confirms minimal byproducts .
  • Contradictions : Some derivatives (e.g., 15e) exhibit lower yields (19%) despite identical conditions, suggesting substituent-dependent reactivity .

Q. What strategies improve solubility and bioavailability of these compounds in biological assays?

  • Methodology : Introducing polar groups (e.g., triazole moieties) or using DMSO as a co-solvent enhances solubility. For instance, hybrid pyrazolo[3,4-d]pyrimidinone-triazole derivatives show improved solubility in DMSO, enabling in vitro glioma cell studies at concentrations up to 100 µM .

Advanced Research Questions

Q. How do pyrazolo[3,4-d]pyrimidinones inhibit angiogenesis in cancer models?

  • Mechanistic Insight : Thioether derivatives (e.g., compound 2b) suppress VEGF and MMP-9 via molecular docking (Lamarckian Genetic Algorithm analysis). In HUVEC assays, 2b reduces chemotaxis by 80% (vs. control TNP-470) and downregulates pERK1/2, indicating ERK pathway modulation .
  • Data : IC50_{50} values for antiangiogenic activity range from 0.8–2.5 µM across liver (MHCC97H), breast (MDA-MB-231), and lung (A549) cancer cell lines .

Q. What molecular mechanisms underlie apoptosis induction in glioma cells by these compounds?

  • Methodology : Flow cytometry and western blotting reveal S-phase cell cycle arrest (47.69% inhibition in U87 cells) and p53 upregulation. For example, compound 35 increases p53 expression by 3-fold at 50 µM, correlating with caspase-3 activation .
  • Limitations : Apoptotic effects are concentration-dependent; efficacy drops below 10 µM, suggesting threshold-driven mechanisms .

Q. How do structural modifications impact antifungal activity?

  • Structure-Activity Relationship (SAR) : Replacing phenyl groups with methyl (e.g., 5a vs. 5b) enhances antifungal potency against Sclerotinia sclerotiorum (100% inhibition at 50 mg/L). Triazole annulation (e.g., compound 6c) further improves activity, likely via increased membrane permeability .
  • Data : EC50_{50} values for methyl-substituted derivatives are 10–20 mg/L, versus 30–50 mg/L for benzyl analogs .

Key Research Gaps and Contradictions

  • Synthetic Selectivity : Preyssler nanoparticles ensure 100% regioselectivity in 6-aryl derivatives , but analogous reactions with aliphatic aldehydes remain unexplored.
  • Biological Specificity : While compound 2b targets VEGF/MMP-9 , off-target effects on other metalloproteinases (e.g., MMP-2) are unreported.

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